molecular formula C28H30Cl2N2O B560247 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride CAS No. 1216540-18-9

5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride

Cat. No.: B560247
CAS No.: 1216540-18-9
M. Wt: 481.461
InChI Key: SSZWNUGWOGONQJ-UHFFFAOYSA-N
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Description

BX 513 hydrochloride: is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). It has been widely studied for its ability to inhibit the activity of CCR1, which is involved in various inflammatory and immune responses. The compound has a molecular weight of 445 Da and a molecular formula of C28H29ClN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions: BX 513 hydrochloride is synthesized through a series of chemical reactions involving the formation of a piperidine ring and the introduction of various functional groups. The key steps include:

  • Formation of the piperidine ring.
  • Introduction of the chlorophenyl group.
  • Addition of the hydroxyl group.
  • Formation of the diphenylpentanenitrile structure.

Industrial Production Methods: The industrial production of BX 513 hydrochloride involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: BX 513 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives.

Scientific Research Applications

BX 513 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of CCR1 antagonists.

    Biology: Investigated for its role in modulating immune responses and inflammation.

    Medicine: Potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

    Industry: Used in the development of new drugs targeting CCR1 and related pathways.

Mechanism of Action

BX 513 hydrochloride exerts its effects by selectively binding to the CCR1 receptor, thereby inhibiting its activity. This prevents the receptor from interacting with its natural ligands, such as macrophage inflammatory protein 1 alpha (MIP-1α) and regulated on activation, normal T cell expressed and secreted (RANTES). The inhibition of CCR1 activity leads to a reduction in inflammatory and immune responses.

Comparison with Similar Compounds

    BX 471 hydrochloride: Another CCR1 antagonist with similar properties.

    BX 912 hydrochloride: A compound with a different target but similar chemical structure.

    BX 795 hydrochloride: A kinase inhibitor with structural similarities to BX 513 hydrochloride.

Uniqueness of BX 513 Hydrochloride: BX 513 hydrochloride is unique due to its high selectivity and potency as a CCR1 antagonist. It has been shown to have at least 200-fold selectivity for CCR1 inhibition over other chemokine receptors, making it a valuable tool for studying CCR1-related pathways and developing targeted therapies .

Properties

IUPAC Name

5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29ClN2O.ClH/c29-26-14-12-25(13-15-26)28(32)17-20-31(21-18-28)19-7-16-27(22-30,23-8-3-1-4-9-23)24-10-5-2-6-11-24;/h1-6,8-15,32H,7,16-21H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZWNUGWOGONQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719335
Record name 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193542-65-3
Record name 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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